1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid
Description
1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid is a chemical compound with a unique spirocyclic structure. This compound is characterized by its spiro[3.3]heptane core, which is a bicyclic system where two rings are connected through a single carbon atom. The presence of a carboxylic acid group and a ketone group in its structure makes it an interesting subject for various chemical reactions and applications.
Properties
CAS No. |
2751620-31-0 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include the use of strong acids or bases to facilitate the formation of the spirocyclic structure. Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving spirocyclic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid can be compared with other spirocyclic compounds, such as spiro[2.2]pentane-1-carboxylic acid and spiro[4.4]nonane-2-carboxylic acid. The unique feature of 1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid is its specific ring size and the presence of both a ketone and a carboxylic acid group, which confer distinct reactivity and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
